![molecular formula C13H11ClN4OS B2764701 3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877640-07-8](/img/structure/B2764701.png)
3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a heterocyclic compound. Heterocycles are key to drug discovery and 1,2,4-Triazole compounds are classic nitrogen-containing heterocycles . They display various bioactivities .
Synthesis Analysis
The compound was synthesized and recrystallized from EtOH . It was characterized by 1 H NMR, 13 C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis
The compound was crystallized in the monoclinic space group P2 (1) / c with a = 8.1992 (5), b = 21.7731 (12), c = 7.8454 (6) Å, α = 90, β = 108.421 (7), γ = 90°, V = 1328.81 (15) Å 3, Z = 4 and R = 0.0351 . Theoretical calculation of the title compound was carried out with B3LYP/6-31G .Chemical Reactions Analysis
The full geometry optimization was carried out by using the 6-31G basis set . The frontier orbital energy and atomic net charges were discussed .Physical And Chemical Properties Analysis
The compound was synthesized and recrystallized from EtOH . Further physical and chemical properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The compound has been investigated for its antiviral potential. Specifically, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, were synthesized as potential antiviral agents. Among these derivatives, compound 8b exhibited promising antiviral activity, reducing the number of plaques by 25% at a concentration of 20 mg/ml .
Antimicrobial Properties
- Antibacterial Activity : Compounds 4d, 6c, 7b, and 8a from the same series demonstrated antibacterial activity against various pathogenic organisms. The in vitro antimicrobial screening using agar diffusion method revealed their effectiveness against bacteria .
- Antifungal Activity : Triazole-containing compounds are known for their antifungal properties. While cytotoxicity was observed for most tested compounds at a concentration of 160 μg/ml, compound 8b showed significant antiviral activity .
Structural Modifications for Bioactivity Enhancement
- Piperazine Subunit : Incorporating piperazine or piperidine moieties into [1,2,4]triazolo[4,3-a]quinoxaline derivatives enhances their antimicrobial activity. This strategy was inspired by the potent fluoroquinolone antibiotics, which contain piperazine moieties .
- Thioamide Group : Thioamide modification was achieved to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents .
- [1,3,4]-Oxadiazole and [1,2,4]-Triazole Subunits : Incorporating these subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring may further enhance antimicrobial activity .
Chemical Structure
The compound’s chemical formula is C6H6N4O, with a molecular weight of 150.1380 g/mol. Its IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .
Related Analog Studies
Analog studies have explored derivatives of [1,2,4]triazolo[4,3-a]quinoxaline. For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs exhibited good antibacterial activity against S. aureus .
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-5-11(19)15-12-16-17-13(18(8)12)20-7-9-3-2-4-10(14)6-9/h2-6H,7H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZINCAAFLBPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.